molecular formula C12H10 B14479599 7a,8-Dihydrocyclopenta[a]indene CAS No. 65091-62-5

7a,8-Dihydrocyclopenta[a]indene

Cat. No.: B14479599
CAS No.: 65091-62-5
M. Wt: 154.21 g/mol
InChI Key: OLPPIEIQLHKFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a,8-Dihydrocyclopenta[a]indene is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a fused ring system that includes a cyclopentane ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a,8-Dihydrocyclopenta[a]indene typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7a,8-Dihydrocyclopenta[a]indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

7a,8-Dihydrocyclopenta[a]indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7a,8-Dihydrocyclopenta[a]indene involves its ability to participate in various chemical reactions due to its reactive sites. The molecular targets and pathways depend on the specific application. For instance, in biological systems, its derivatives may interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    Indene: A simpler structure with a single fused ring system.

    Cyclopentadiene: A related compound with a five-membered ring.

    Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.

Uniqueness: 7a,8-Dihydrocyclopenta[a]indene is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in synthesis and materials science .

Properties

CAS No.

65091-62-5

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

4,4a-dihydrocyclopenta[a]indene

InChI

InChI=1S/C12H10/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7,9H,8H2

InChI Key

OLPPIEIQLHKFNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC2=C3C1=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.